tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate
Overview
Description
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further linked to a carbamate group.
Preparation Methods
The synthesis of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions are still under investigation, but the compound is believed to modulate various biochemical processes through its effects on target proteins .
Comparison with Similar Compounds
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[trans-5-(trifluoromethyl)piperidin-3-yl]carbamate
- tert-butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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